4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine

Physicochemical profiling Drug-likeness Membrane permeability

Direct-entry mTOR kinase inhibitor scaffold with validated PI3Kα selectivity (Finlay et al., 2012). Exhibits a TPSA of 90.85 Ų and negative LogP (-0.4853), ensuring superior aqueous solubility for biochemical assays with minimal DMSO interference. Documented 57% P. falciparum inhibition in ChEMBL phenotypic screening. Forms a matched molecular pair with the thiomorpholine analog (ΔTPSA +9.23, ΔLogP -0.7166) for definitive O/S bioisostere SAR studies. Ideal reference standard for 5-position sulfonyl expansion programs.

Molecular Formula C10H15N3O5S
Molecular Weight 289.31
CAS No. 861208-70-0
Cat. No. B2431919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine
CAS861208-70-0
Molecular FormulaC10H15N3O5S
Molecular Weight289.31
Structural Identifiers
SMILESCOC1=C(C(=NC=N1)OC)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C10H15N3O5S/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3
InChIKeyZZGTVXLMNJSEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine (CAS 861208-70-0): Core Physicochemical and Pharmacophore Identity for Procurement Decision-Making


4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine (CAS 861208-70-0) is a synthetic sulfonyl-morpholino-pyrimidine with molecular formula C10H15N3O5S and molecular weight 289.31 g/mol . The compound features a morpholine ring connected to a 4,6-dimethoxypyrimidine core via a sulfonyl bridge, placing it within the sulfonyl-morpholino-pyrimidine pharmacophore class that has been validated as a privileged scaffold for kinase inhibitor development, particularly against mTOR [1]. Its computed topological polar surface area (TPSA) of 90.85 Ų and LogP of -0.4853 distinguish it physicochemically from its closest commercially available structural analog, the thiomorpholine variant .

Why the Morpholine-Containing 861208-70-0 Cannot Be Interchanged with the Thiomorpholine Analog 861208-71-1 or Generic Pyrimidine Sulfonamides


Although 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine (861208-70-0) and its thiomorpholine analog (861208-71-1) share the identical 4,6-dimethoxypyrimidine-5-sulfonyl pharmacophore, the replacement of the morpholine oxygen with sulfur produces significant alterations in key drug-likeness parameters. The morpholine variant exhibits a TPSA elevated by 9.23 Ų (90.85 vs. 81.62) and a LogP shifted by -0.7166 units (-0.4853 vs. +0.2313) . These differences directly impact aqueous solubility, membrane permeability, and hydrogen-bonding capacity, making the two compounds non-interchangeable in biological systems. Furthermore, the Finlay et al. (2012) SAR study on sulfonyl-morpholino-pyrimidines demonstrated that the morpholine ring is critical for achieving selectivity over PI3Kα in the mTOR kinase inhibitor series, and substitutions at this position substantially alter both potency and selectivity profiles [1].

Quantitative Differentiation Evidence for 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine (861208-70-0) Against Closest Analogs


Topological Polar Surface Area (TPSA): Morpholine vs. Thiomorpholine Analog Comparison

The morpholine analog (861208-70-0) possesses a computed TPSA of 90.85 Ų, which is 9.23 Ų higher than the thiomorpholine analog (861208-71-1) at 81.62 Ų . This difference arises from the replacement of the thiomorpholine sulfur with oxygen, which increases the polar surface area and enhances hydrogen-bond acceptor capacity. In the context of oral bioavailability prediction, a TPSA below 140 Ų is generally favorable, but the difference of 9.23 Ų between these two analogs is sufficient to alter predicted intestinal absorption and blood-brain barrier penetration according to established drug-likeness models [1].

Physicochemical profiling Drug-likeness Membrane permeability

Octanol-Water Partition Coefficient (LogP): Hydrophilicity Advantage of the Morpholine Analog

The morpholine analog (861208-70-0) exhibits a LogP of -0.4853, indicating a negative logP and net hydrophilic character, whereas the thiomorpholine analog (861208-71-1) shows a LogP of +0.2313, reflecting moderate lipophilicity . This LogP shift of -0.7166 log units represents a substantial difference in partitioning behavior: the morpholine analog is approximately 5.2-fold more hydrophilic than its thiomorpholine counterpart. According to Lipinski's Rule of Five, the optimal LogP range for oral drugs is between 0 and 5, but a negative LogP value can be advantageous for compounds targeting cytosolic or extracellular targets where high aqueous solubility is required [1].

Lipophilicity ADME Solubility

Sulfonyl-Morpholino-Pyrimidine Scaffold: Validated Selectivity for mTOR Kinase Over PI3Kα

The sulfonyl-morpholino-pyrimidine scaffold, of which 861208-70-0 is a direct structural member, has been validated by Finlay et al. (2012) at AstraZeneca as a privileged chemotype for achieving selective mTOR kinase inhibition with selectivity over PI3Kα [1]. In this study, high-throughput screening identified sulfonyl-morpholino-pyrimidine 1 as a selective mTOR inhibitor that displayed selectivity over PI3Kα. SAR exploration confirmed that the morpholine sulfonyl substitution pattern is essential for maintaining this selectivity profile [1]. This scaffold-level validation provides a strong rationale for selecting 861208-70-0 as a starting point or reference compound for mTOR-focused kinase inhibitor programs, as opposed to generic pyrimidine sulfonamides lacking the morpholine component that have not demonstrated this selectivity profile.

Kinase selectivity mTOR inhibition Scaffold validation

Commercially Available Purity: Morpholine Analog vs. Thiomorpholine Analog Specification Comparison

The morpholine analog (861208-70-0) is commercially available at a minimum purity of 95% (CymitQuimica/Biosynth) and 90% (Leyan) , whereas the thiomorpholine analog (861208-71-1) is offered at 98% purity from Leyan . The lower purity specification of the morpholine variant (90-95% vs. 98%) reflects differences in synthetic accessibility and purification efficiency between the two analogs. For procurement decisions, this means that researchers requiring >95% purity may need to request additional purification or custom synthesis for the morpholine analog, or accept the trade-off of using the higher-purity thiomorpholine variant despite its less favorable physicochemical profile for aqueous-based assays.

Chemical purity Procurement specification QC benchmark

Antiparasitic Screening Data from ChEMBL: Baseline Activity Against Plasmodium falciparum

ChEMBL-deposited screening data for 861208-70-0 from a HepG2 cytotoxicity assay targeting Plasmodium falciparum shows variable inhibition ranging from -24% to +57% across multiple measurement replicates, with Z-scores ranging from -10.93 to +2.72 . The highest observed inhibition value was 57% (Z-score = -10.93, indicating a strong signal outside the typical range), while most replicates showed inhibition between -12% and +7%. These data establish a baseline activity profile for this compound in a whole-cell phenotypic screen. No comparable ChEMBL screening data were identified for the thiomorpholine analog (861208-71-1), meaning that 861208-70-0 currently offers the only publicly available antiparasitic activity fingerprint within this analog pair .

Antiparasitic screening Plasmodium falciparum Phenotypic assay

Recommended Research and Procurement Application Scenarios for 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine (861208-70-0)


mTOR Kinase Inhibitor Lead Discovery and Scaffold-Hopping Programs

For medicinal chemistry teams pursuing mTOR kinase inhibitor development, 861208-70-0 serves as a direct entry point into the validated sulfonyl-morpholino-pyrimidine scaffold class. The Finlay et al. (2012) study established that compounds within this chemotype achieve selectivity over PI3Kα, a critical counter-screen target for mTOR programs [1]. The compound's TPSA of 90.85 Ų and negative LogP (-0.4853) make it particularly suitable for biochemical assay conditions requiring high aqueous solubility, reducing the need for DMSO co-solvents that can interfere with kinase activity measurements . Procurement of this compound is recommended as a reference standard for SAR expansion around the 5-position sulfonyl substituent.

Aqueous-Based Phenotypic Screening and Biochemical Assay Development

With a LogP of -0.4853, the morpholine analog is approximately 5.2-fold more hydrophilic than its thiomorpholine counterpart (LogP +0.2313), making it the superior choice for aqueous-based phenotypic screening campaigns [1]. The elevated TPSA (90.85 vs. 81.62 Ų) further supports enhanced aqueous solubility . Researchers designing cell-based assays, fluorescence polarization assays, or SPR biosensor experiments where DMSO concentrations must be minimized should prioritize the morpholine analog to reduce solvent-related artifacts and non-specific binding.

Antiparasitic Drug Discovery with Pre-Existing ChEMBL Baseline Data

861208-70-0 has ChEMBL-deposited phenotypic screening data demonstrating up to 57% inhibition against Plasmodium falciparum in a HepG2 cytotoxicity assay, with Z-scores indicating signals outside the typical range [1]. For antiparasitic drug discovery groups, this pre-existing public data provides a baseline activity reference that can be used to benchmark new synthetic derivatives or evaluate combination effects. The absence of comparable public screening data for the thiomorpholine analog (861208-71-1) makes 861208-70-0 the logical starting point for pyrimidine-sulfonamide-based antiparasitic programs.

Physicochemical Comparator in Morpholine/Thiomorpholine Bioisostere Studies

The morpholine (861208-70-0) and thiomorpholine (861208-71-1) analog pair constitutes an ideal matched molecular pair for O/S bioisostere studies. The quantified differences—ΔTPSA = +9.23 Ų and ΔLogP = -0.7166—provide a well-characterized benchmark for evaluating how oxygen-to-sulfur replacement affects solubility, permeability, metabolic stability, and target engagement [1]. Procurement of both compounds enables controlled head-to-head experiments that can inform scaffold selection decisions in lead optimization programs.

Quote Request

Request a Quote for 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.